

Application Notes and Protocols: o-Cresol as a Versatile Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: o-Cresol

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Introduction

o-Cresol (2-methylphenol), a key organic compound with the formula $\text{CH}_3\text{C}_6\text{H}_4(\text{OH})$, serves as a critical building block in the synthesis of a diverse range of pharmaceutical agents.^{[1][2]} Its aromatic structure and the reactivity conferred by the hydroxyl and methyl groups make it a versatile precursor for various chemical transformations.^[3] This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals and intermediates derived from **o-cresol**, including the muscle relaxant mephenesin, the antiseptic carvacrol, and the anti-inflammatory precursor o-cresotinic acid. Additionally, its role in the synthesis of the ADHD medication atomoxetine and the antiseptic chlorocresol is discussed.^{[1][4]}

Pharmaceuticals Derived from o-Cresol: An Overview

o-Cresol is a foundational material for a variety of active pharmaceutical ingredients (APIs) and intermediates. Its applications span multiple therapeutic areas, demonstrating its importance in medicinal chemistry.^{[5][6][7]}

Key Pharmaceutical Derivatives:

- Mephenesin: A centrally acting muscle relaxant.[1][8]
- Carvacrol: A potent antiseptic and antimicrobial agent found in the essential oil of oregano.[9][10]
- o-Cresotinic Acid: An intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents.[9][10]
- Atomoxetine: A selective norepinephrine reuptake inhibitor used for the treatment of ADHD, where **o-cresol** is a key starting material for an essential intermediate.[4][5]
- Chlorocresol (4-chloro-**o-cresol**): A widely used antiseptic and preservative.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of various pharmaceutical intermediates and final products from **o-cresol**, allowing for easy comparison of different synthetic routes.

Target Compound	Reaction Type	Key Reagents	Reaction Time (h)	Temperature (°C)	Yield (%)	Purity (%)	Reference
Carvacrol	Friedel-Crafts Alkylation	2-Chloropropane, Anhydrous AlCl ₃	4	-15 to -5	~76 (effective)	>98	[12][13]
Carvacrol	Friedel-Crafts Alkylation	Isopropyl alcohol, UDCaT-5 catalyst	2	180	98 (conversion)	82 (selectivity)	[14][15]
o-Cresotinic Acid	Kolbe-Schmitt Carboxylation	Sodium ethyl carbonate, CO ₂	6-7	180-185	90.1 (on reacted o-cresol)	Not specified	[7][16]
(S)-Mephensin	Multi-step synthesis	L-proline (catalyst)	Not specified	Not specified	56 (overall)	>98 (ee)	[17]
4-Chloro-o-cresol	Chlorination	Sulfuryl chloride	4	20	91	Not specified	[6][18]
2-Methylphenoxyacetic acid	Etherification	Chloroacetic acid, NaOH	0.5 (insulation)	Not specified	Not specified	Not specified	[19]

Experimental Protocols

Protocol 1: Synthesis of Carvacrol via Friedel-Crafts Alkylation

This protocol details the synthesis of carvacrol from **o-cresol** using 2-chloropropane in the presence of a Lewis acid catalyst.[12]

Materials:

- **o-Cresol** (10.92 kg)
- 2-Chloropropane (8.76 kg)
- Anhydrous aluminum trichloride (20.0 kg)
- Dichloromethane or n-hexane (50 L)
- Crushed ice (100.0 kg)

Procedure:

- To a 100 L reaction kettle, add 50 L of dichloromethane or n-hexane.
- Add 20.0 kg of anhydrous aluminum trichloride to the solvent with stirring.
- Cool the mixture to -15 °C.
- Slowly add 10.92 kg of **o-cresol** to the reaction mixture.
- Once the temperature of the reaction system reaches -15 °C, begin the dropwise addition of 8.76 kg of 2-chloropropane.
- Maintain the reaction at -15 °C for 4 hours.
- After the reaction is complete, slowly add 100.0 kg of crushed ice to the reaction product at room temperature, stirring until the ice has completely melted.
- The organic layer is then separated, and the solvent is removed under reduced pressure to yield the crude carvacrol product.
- The crude product is purified by vacuum distillation.

Expected Outcome:

- Yield: Approximately 7.6 L of light yellow carvacrol.[\[12\]](#)

- Purity: Greater than 70% as measured by HPLC.[12]

Protocol 2: Synthesis of o-Cresotinic Acid via Kolbe-Schmitt Carboxylation

This protocol describes the synthesis of o-cresotinic acid (3-methylsalicylic acid) from **o-cresol** through carboxylation using sodium ethyl carbonate and high-pressure carbon dioxide.[7][16]

Materials:

- **o-Cresol**
- Sodium ethyl carbonate
- Carbon dioxide (high pressure)
- Hydrochloric acid (for acidification)
- Deionized water

Procedure:

- In a high-pressure autoclave equipped with a stirrer, charge **o-cresol** and sodium ethyl carbonate in a molar ratio of 1.5:1.
- Seal the autoclave and purge it twice with carbon dioxide to remove any residual air.
- Pressurize the autoclave with carbon dioxide to 10 atm.
- Begin stirring and heat the reaction mixture to 180-185 °C.
- Maintain this temperature and pressure for 6-7 hours with continuous stirring.
- After the reaction period, stop the heating and stirring, and allow the autoclave to cool to room temperature.
- Vent the excess carbon dioxide pressure.

- The reaction mixture is then treated with water, and unreacted **o-cresol** is recovered.
- The aqueous phase is acidified with hydrochloric acid to precipitate the crude o-cresotinic acid.
- The precipitated solid is collected by filtration and washed with cold deionized water.
- The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Outcome:

- Yield: The yield of o-cresotinic acid is reported to be 38.0%, and the yield calculated based on the reacted **o-cresol** is 90.1%.[\[16\]](#)

Protocol 3: Synthesis of 4-Chloro-o-cresol

This protocol outlines the para-selective chlorination of **o-cresol** to produce 4-chloro-**o-cresol**, a key antiseptic and intermediate.[\[6\]](#)[\[20\]](#)

Materials:

- **o-Cresol** (100 mmol)
- Sulfuryl chloride (SO_2Cl_2) (105 mmol)
- Anhydrous aluminum chloride (AlCl_3) (500 mg)

Procedure:

- In a suitable reaction vessel, place 100 mmol of **o-cresol**.
- Add 500 mg of anhydrous aluminum chloride.
- Stir the mixture at 20 °C.
- Slowly add 105 mmol of sulfuryl chloride to the reaction mixture over a period of 2 hours.
- Continue stirring the reaction mixture at 20 °C for an additional 2 hours.

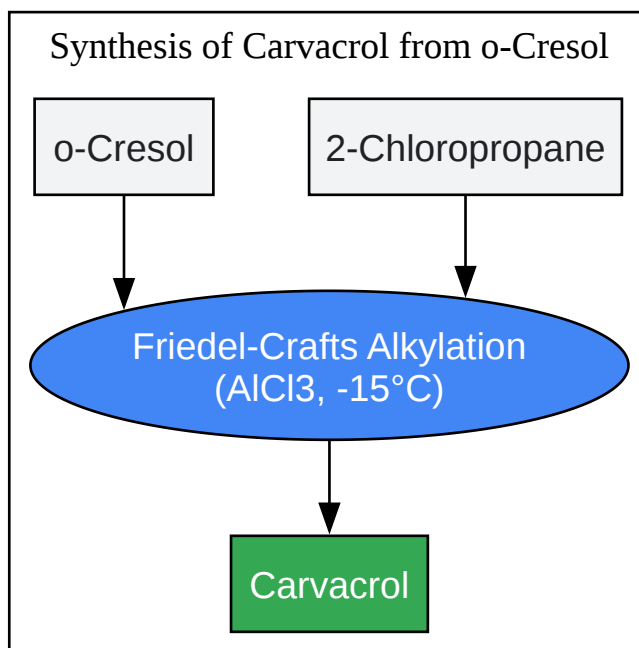
- Upon completion, the reaction mixture is worked up to isolate the chlorinated **o-cresol** products.

Expected Outcome:

- The reaction yields a mixture of chlorinated cresols, with 4-chloro-**o-cresol** being the major product.^[6]

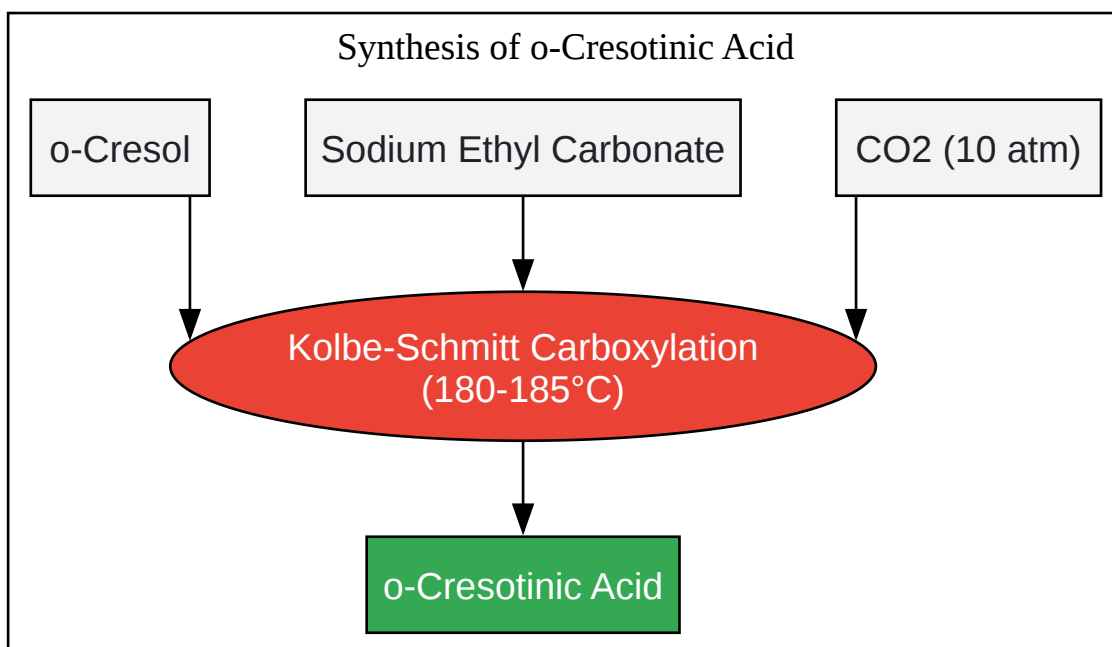
Visualizing Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways and experimental workflows described in this document.



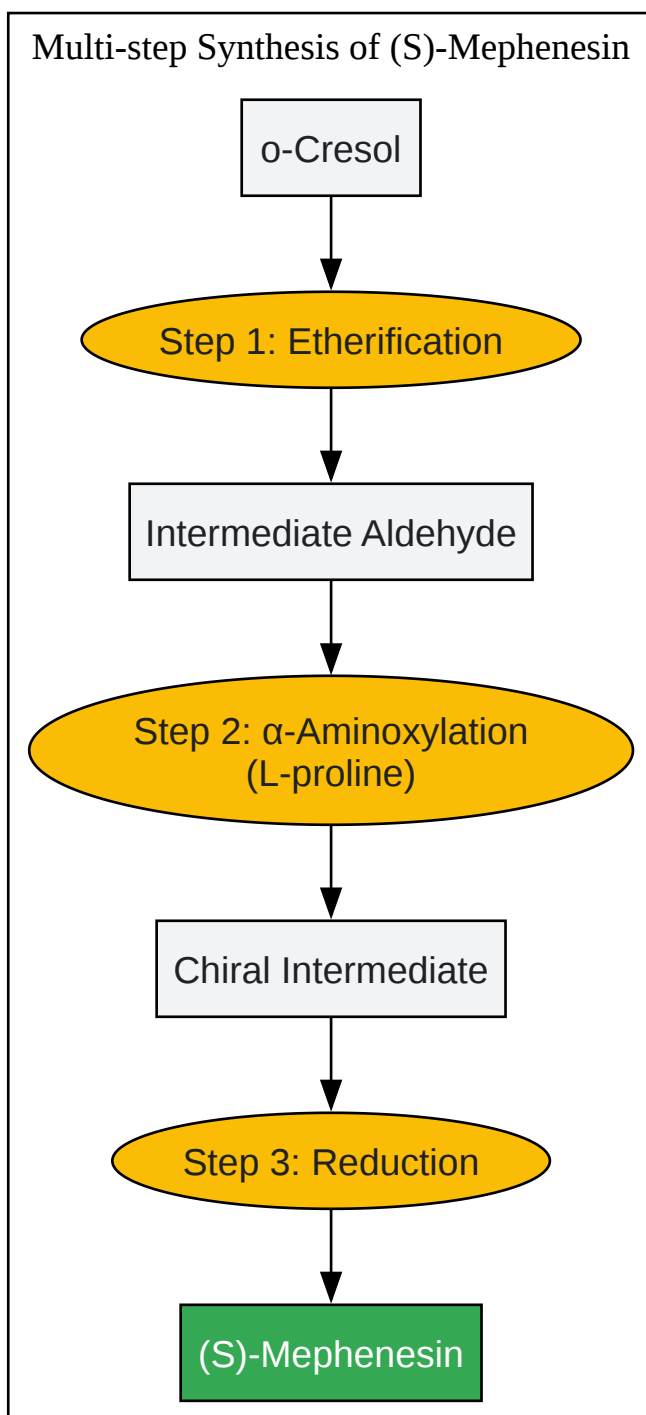
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Caption: Synthesis of Carvacrol from **o-Cresol**.



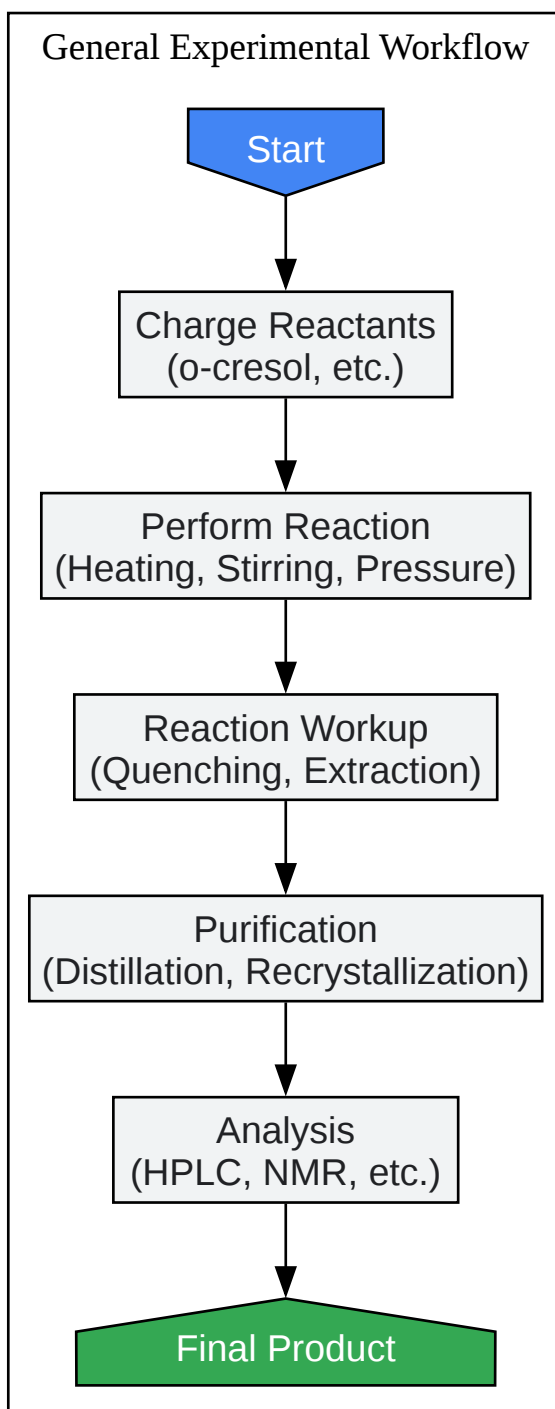
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Caption: Synthesis of o-Cresotinic Acid.



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Caption: Synthesis of (S)-Mephenesin.



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